molecular formula C14H18FN3O B2754596 N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide CAS No. 1427593-82-5

N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide

Cat. No. B2754596
CAS RN: 1427593-82-5
M. Wt: 263.316
InChI Key: FCPPSJYGEPEWME-UHFFFAOYSA-N
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Description

N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. In

Mechanism of Action

The exact mechanism of action of N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and ultimately result in various physiological effects.
Biochemical and Physiological Effects:
N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in certain cancer cells and inhibit cell proliferation. Additionally, it has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide has several advantages for lab experiments. It is easily synthesized in high yield and purity, making it readily available for research purposes. Additionally, it has been extensively studied and has a well-established mechanism of action. However, it also has limitations, including potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, it could be used as a tool compound for studying the role of certain enzymes in various biological processes. Further research could also focus on developing derivatives of N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide with improved properties, such as increased solubility and decreased toxicity.
Conclusion:
N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide is a chemical compound with potential applications in scientific research. It has been extensively studied for its unique properties, including its mechanism of action and potential as a therapeutic agent. Although it has limitations, it has several advantages for lab experiments and has several future directions for research. Further studies on N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide could lead to the development of new drugs and a better understanding of biological processes.

Synthesis Methods

The synthesis of N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide involves the reaction of 3-fluoropyridine-4-carboxylic acid with propylamine and cyanogen bromide. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide in high yield and purity.

Scientific Research Applications

N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have activity against certain types of cancer cells and may have potential as a therapeutic agent. Additionally, it has been studied for its potential use as a tool compound for studying the role of certain enzymes in various biological processes.

properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-3-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-3-6-14(10-16,7-4-2)18-13(19)11-5-8-17-9-12(11)15/h5,8-9H,3-4,6-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPPSJYGEPEWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)C1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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